Dihydromyrcene (3,7-dimethylocta-1,6-diene) is an acyclic monoterpene hydrocarbon, belonging to the isoprenoid family. [] It is a colorless liquid with a pleasant, lemon-like odor. [, , ] Dihydromyrcene is a valuable intermediate in the synthesis of various fine chemicals, particularly fragrances and flavors. [, , , , , , , , ] Its importance stems from its versatility in undergoing numerous chemical transformations due to its two double bonds. [, , , , , , , , , , , , ]
Dihydromyrcene is primarily produced through the thermal cracking of pinane, which is readily obtained by the hydrogenation of alpha-pinene, a major constituent of turpentine. [, , ] Its availability and reactivity make it a key building block in organic synthesis.
Related Compounds
Dihydromyrcenol
Compound Description: Dihydromyrcenol (2,6-dimethyl-7-octen-2-ol) is a terpene alcohol widely used in the fragrance industry for its pleasant, floral, citrusy aroma. It is often used to impart a fresh, clean scent to perfumes, cosmetics, and cleaning products. [, , , , , , , ]
Relevance: Dihydromyrcenol is the primary product of dihydromyrcene hydration, a key reaction studied in several of the provided papers. This makes it a directly related compound, often synthesized from dihydromyrcene. [, , , , , , ]
Citronellol
Compound Description: Citronellol (3,7-dimethyloct-6-en-1-ol) is another important terpene alcohol used in perfumery and flavoring. It possesses a sweet, rosy-citrus aroma and is found naturally in various plants, including citronella, rose, and geranium. [, , , ]
Relevance: Citronellol is structurally similar to dihydromyrcene, differing only in the presence of a hydroxyl group. It serves as a valuable comparative compound for studying regioselectivity in reactions involving dihydromyrcene, such as epoxidation. [, , , ]
Citronellal
Compound Description: Citronellal (3,7-dimethyloct-6-enal) is a terpene aldehyde known for its strong, fresh lemon-like odor. It is commonly used as a fragrance ingredient in soaps, detergents, and perfumes, and also finds application as an insect repellent. [, ]
Relevance: Citronellal can be synthesized from dihydromyrcene through palladium-catalyzed oxidation, showcasing the potential for transforming dihydromyrcene into other valuable fragrance compounds. [, ]
α-Pinene
Compound Description: α-Pinene (2,6,6-trimethylbicyclo[3.1.1]hept-2-ene) is a bicyclic monoterpene and a major constituent of turpentine oil. It possesses a characteristic pine needle odor and is widely used in various industrial applications, including the production of fragrances, resins, and insecticides. [, ]
Relevance: α-Pinene serves as a starting material for the synthesis of dihydromyrcene through a process involving cracking and hydrogenation. This relationship highlights the use of readily available terpenes as precursors for dihydromyrcene production. [, ]
Pinane
Compound Description: Pinane (2,6,6-trimethylbicyclo[3.1.1]heptane) is a bicyclic alkane structurally related to α-pinene. It is an intermediate compound in the synthesis of dihydromyrcene from α-pinene. [, , ]
Relevance: Pinane is directly derived from α-pinene through hydrogenation and acts as a precursor to dihydromyrcene in a multi-step synthesis. This connection illustrates the utilization of chemical transformations to convert one terpene compound into another with desired properties. [, , ]
Linalool
Compound Description: Linalool (3,7-dimethylocta-1,6-dien-3-ol) is a naturally occurring terpene alcohol found in various flowers and spice plants, like lavender and coriander. It exhibits a floral, sweet odor and is widely used in perfumes and flavorings. [, ]
Relevance: Linalool serves as a useful comparative compound when studying the regioselective epoxidation of dihydromyrcene, as both possess multiple double bonds with varying reactivity. Additionally, linalool, alongside dihydromyrcene, can be utilized in a convergent synthesis of α-tocopherol acetate. [, ]
Geraniol
Compound Description: Geraniol (3,7-dimethylocta-2,6-dien-1-ol) is another naturally occurring terpene alcohol, known for its sweet, rose-like aroma. It is commonly used as a fragrance ingredient and is found in various essential oils, including rose oil, palmarosa oil, and citronella oil. []
Relevance: Similar to linalool, geraniol acts as a comparative compound for understanding the regioselective epoxidation of dihydromyrcene. The presence of both allylic and non-allylic double bonds in geraniol and dihydromyrcene allows for studying the influence of structural features on their reactivity. []
Squalene
Compound Description: Squalene ((E,E,E,E,E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene) is a triterpene and a natural precursor to steroids, including cholesterol. It is found in high concentrations in shark liver oil and is also present in smaller amounts in other oils, such as olive oil and amaranth oil. [, , , , ]
Relevance: Squalene, with its multiple double bonds, shares structural similarities with dihydromyrcene and serves as a model compound for studying reactions like oxidation and halogenation in the context of dihydromyrcene chemistry. [, , , , ]
1-(3,3-Dimethylcyclohexyl)ethanol
Compound Description: 1-(3,3-Dimethylcyclohexyl)ethanol is a cyclic alcohol formed as a major product during the hydrative cyclization of dihydromyrcene. This reaction is of interest for its potential to create new fragrances with unique odor profiles. [, ]
Relevance: This compound is directly derived from dihydromyrcene through a specific reaction pathway, highlighting the potential of dihydromyrcene as a starting material for synthesizing cyclic terpene derivatives with potential fragrance applications. [, ]
Myrcene
Compound Description: Myrcene (7-methyl-3-methylene-1,6-octadiene) is a naturally occurring monoterpene and a key component of many essential oils, including bay, verbena, and hops. It possesses a pleasant, herbaceous, and slightly earthy aroma. [, , ]
Relevance: Myrcene shares a similar carbon skeleton with dihydromyrcene, differing only in the saturation level of one double bond. Comparing the reactivity and reaction products of myrcene and dihydromyrcene provides insights into the influence of double bond position and configuration on their chemical behavior. [, , ]
Synthesis Analysis
Dihydromyrcene can be synthesized through several methods, with two notable approaches being catalytic cracking and isomerization:
Catalytic Cracking: One method involves the catalytic cracking of pinane. This process typically operates at elevated temperatures and utilizes specific catalysts to facilitate the transformation of pinane into dihydromyrcene. For instance, a patent describes a process that includes preheating pinane followed by catalytic cracking to yield dihydromyrcene efficiently.
Isomerization: Another method involves the catalytic isomerization of cis-pinane, where temperatures are maintained between 390°C to 460°C using carbon materials with developed surfaces as catalysts. This method has shown high selectivity for dihydromyrcene, achieving conversion rates of 24-35% with selectivity up to 95%.
These methods highlight the versatility in synthesizing dihydromyrcene, allowing for both natural extraction and synthetic production.
Molecular Structure Analysis
Dihydromyrcene has a molecular formula of C10H16 and a molecular weight of approximately 136.24 g/mol. Its structure features a bicyclic arrangement with two double bonds:
Structural Formula: The compound's structure can be represented as follows:
C10H16 Bicyclo 3 1 1 heptane structure
The stereochemistry of dihydromyrcene is significant as it contributes to its physical properties and reactivity. The specific arrangement of hydrogen atoms around the double bonds influences its interaction with other chemical species.
Chemical Reactions Analysis
Dihydromyrcene participates in various chemical reactions due to its unsaturated nature:
Hydration Reactions: Dihydromyrcene can undergo hydration reactions to form dihydromyrcenol. Studies have demonstrated that this reaction can be catalyzed using cation exchange resins or zeolites, resulting in high yields of the alcohol derivative.
Methoxylation: Another significant reaction is methoxylation, where dihydromyrcene reacts with methanol in the presence of catalysts to produce dihydromyrcenyl methyl ether. This reaction has been studied extensively for scaling up production in industrial applications.
These reactions showcase the compound's reactivity and potential for further chemical transformations.
Mechanism of Action
The mechanism of action for dihydromyrcene primarily revolves around its role as an intermediate in various organic synthesis processes:
Hydration Mechanism: In hydration reactions, water adds across the double bond of dihydromyrcene, facilitated by acid catalysts. The cationic species generated during this process stabilize the transition state, leading to the formation of dihydromyrcenol.
Methoxylation Mechanism: For methoxylation, a similar cationic mechanism occurs where methanol acts as a nucleophile attacking the electrophilic carbon atom adjacent to the double bond, resulting in ether formation.
These mechanisms highlight the compound's versatility as an intermediate in organic synthesis.
Physical and Chemical Properties Analysis
Dihydromyrcene exhibits several notable physical and chemical properties:
Physical Properties:
Appearance: Colorless liquid
Odor: Citrus-like
Boiling Point: Approximately 170°C
Density: About 0.84 g/cm³
Chemical Properties:
Reactivity: Dihydromyrcene is reactive due to its unsaturation; it readily undergoes addition reactions.
Stability: It is relatively stable under normal conditions but can oxidize or polymerize under certain circumstances.
These properties are essential for understanding its applications and handling in laboratory settings.
Applications
Dihydromyrcene finds several scientific uses across different fields:
Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
Flavoring Agent: It serves as a flavoring agent in food products, providing citrus notes.
Chemical Synthesis: Dihydromyrcene is utilized as an intermediate in synthesizing other compounds such as dihydromyrcenol and various esters used in fragrances.
Research Applications: Its reactivity makes it a subject of study in organic chemistry for developing new synthetic methods.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Propyl 2-furoate, also known as fema 2946 or propyl pyromucate, belongs to the class of organic compounds known as furoic acid esters. These are ester derivatives of furoic acid. Propyl 2-furoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, propyl 2-furoate is primarily located in the cytoplasm. Propyl 2-furoate has a sweet, earthy, and herbal taste.
Pentan-3-amine is a primary aliphatic amine that is pentane substituted by an amino group at position 3. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It derives from a hydride of a pentane.
2,3-Dichloro-1-propanol belongs to the group of chloropropanols. Inhibitory effects of 2,3-dichloro-1-propanol on T cell both in vivo and in vitro is reported. Improved enantioselective resolution of (R,S)-2,3-dichloro-1-propanol to (S)-2, 3-dichloro-1-propanol by whole cells of a recombinant Escherichia coli in n-heptane-aqueous biphasic system is reported. 2,3-dichloro-1-propanol is a viscous colorless to amber liquid with an ethereal odor. (NTP, 1992)
1-acetylpiperidine is an N-acylpiperidine that is piperidine in which the hydrogen attached to the nitrogen is replaced by an acetyl group. It is a N-acylpiperidine and a monocarboxylic acid amide.